molecular formula C14H18F2N2O2 B7589316 [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone

[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone

Cat. No. B7589316
M. Wt: 284.30 g/mol
InChI Key: NYGNUIOKXQILCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone, also known as MPDPF, is a synthetic compound that belongs to the class of research chemicals. It has been studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels and can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone can induce locomotor activity in rodents, suggesting that it may have stimulant properties. It has also been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward and motivation. Additionally, [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone has been shown to have anxiolytic effects, which means it can reduce anxiety levels in rodents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, one limitation is that it has not been extensively studied in humans, which means its safety profile is not well-established.

Future Directions

There are several future directions for research on [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone. One potential avenue is the development of new drugs for the treatment of neurological disorders, such as Parkinson's disease. Another potential direction is the study of [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to establish the safety profile of [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone in humans.

Synthesis Methods

[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone can be synthesized through a multistep process that involves the reaction of piperidine with 4-(difluoromethoxy)benzaldehyde. The resulting intermediate is then reduced using sodium borohydride to yield [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone has been studied for its potential use as a research chemical in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new drugs for the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-14(16)20-12-3-1-11(2-4-12)13(19)18-7-5-10(9-17)6-8-18/h1-4,10,14H,5-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGNUIOKXQILCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone

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